molecular formula C17H17BrN4O B2734091 4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile CAS No. 2380144-08-9

4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile

Cat. No.: B2734091
CAS No.: 2380144-08-9
M. Wt: 373.254
InChI Key: KMPGCWLCEYHMJK-UHFFFAOYSA-N
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Description

4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile is a complex organic compound with potential applications in various fields of research and industry. It is characterized by the presence of a bromopyrimidine group, a piperidine ring, and a benzonitrile moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps:

    Formation of the Bromopyrimidine Intermediate: This step involves the bromination of pyrimidine using bromine or a brominating agent under controlled conditions.

    Coupling with Piperidine: The bromopyrimidine intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate to form the piperidine derivative.

    Attachment of the Benzonitrile Group: The final step involves the coupling of the piperidine derivative with benzonitrile using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The bromopyrimidine group can bind to nucleophilic sites on enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the benzonitrile moiety enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile
  • N-[[4-(5-Bromopyrimidin-2-yl)oxy-3-methyl-phenyl]carbamoyl]-2-dimethyl amino-benzamide

Uniqueness

4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile is unique due to its combination of a bromopyrimidine group, a piperidine ring, and a benzonitrile moiety. This combination provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry.

Properties

IUPAC Name

4-[[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O/c18-15-10-20-17(21-11-15)23-16-5-7-22(8-6-16)12-14-3-1-13(9-19)2-4-14/h1-4,10-11,16H,5-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPGCWLCEYHMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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